1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole typically involves the bromination of 1-hexyl-3-(1-naphthoyl)pyrrole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrrole ring. The reaction conditions often include the use of bromine or a bromine source in an organic solvent such as dichloromethane, at low temperatures to prevent over-bromination .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The carbonyl group in the naphthoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with the nucleophile and a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-hexyl-2-substituted-3-(1-naphthoyl)pyrroles.
Oxidation Reactions: Products include this compound derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Products include this compound derivatives with reduced carbonyl groups.
Scientific Research Applications
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to receptor binding and signal transduction pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromine atom and naphthoyl moiety play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-3-(1-naphthoyl)pyrrole: Lacks the bromine atom, which affects its reactivity and binding properties.
1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole: The position of the naphthoyl group is different, which can influence its chemical and biological properties.
Properties
CAS No. |
1346598-61-5 |
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Molecular Formula |
C21H22BrNO |
Molecular Weight |
384.317 |
IUPAC Name |
(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI Key |
MSEDZAHNPZGMBW-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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